![molecular formula C14H17NO B14359014 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal CAS No. 94347-99-6](/img/structure/B14359014.png)
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a conjugated dienal system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a Friedel-Crafts acylation reaction. This reaction typically uses a dimethylamino-substituted benzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with an appropriate aldehyde. This step forms the conjugated dienal system. The reaction conditions often include a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated dienal system can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler analog with similar functional groups but lacking the extended conjugation.
3-(Dimethylamino)acrolein: Another related compound with a shorter conjugated system.
Uniqueness
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is unique due to its extended conjugated dienal system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
94347-99-6 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C14H17NO/c1-12(10-11-16)4-5-13-6-8-14(9-7-13)15(2)3/h4-11H,1-3H3 |
Clé InChI |
GHJUSZKBHGCGFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)C=CC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


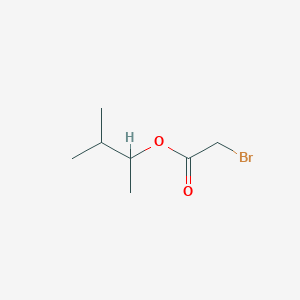


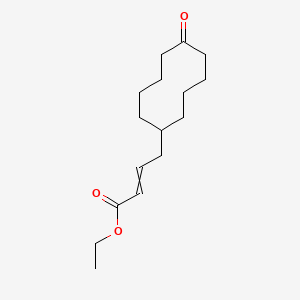
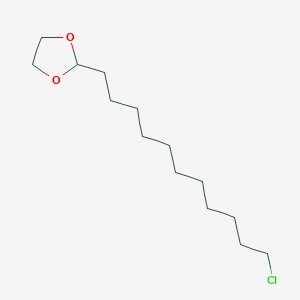
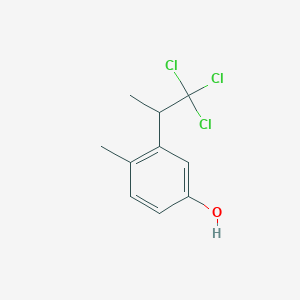

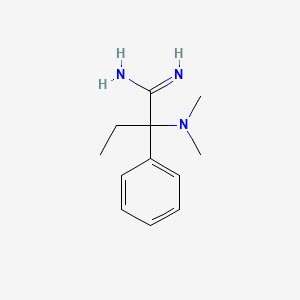


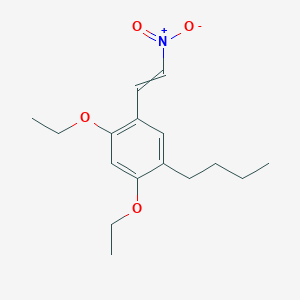
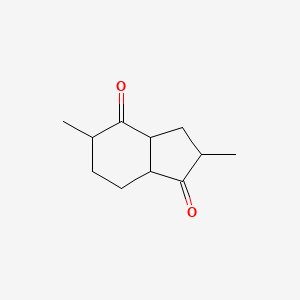
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

